molecular formula C22H17BrCl2N4O3 B301694 6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer B301694
Molekulargewicht: 536.2 g/mol
InChI-Schlüssel: NOQIRIAEPMZSIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention due to its potential scientific research applications.

Wirkmechanismus

The mechanism of action of 6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a new drug candidate. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

For research on 6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include further studies on its mechanism of action, potential side effects, and development as a new drug candidate. Additionally, research could focus on its potential use in other areas, such as neurodegenerative diseases or autoimmune disorders.
In conclusion, 6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential scientific research applications in the field of medicinal chemistry. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The starting materials include 3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyaniline, ethyl acetoacetate, and malononitrile. The reaction involves the condensation of these starting materials and the use of a catalyst to form the final compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential scientific research applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

Eigenschaften

Produktname

6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molekularformel

C22H17BrCl2N4O3

Molekulargewicht

536.2 g/mol

IUPAC-Name

6-amino-4-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H17BrCl2N4O3/c1-10-18-19(14(8-26)21(27)32-22(18)29-28-10)12-5-15(23)20(17(6-12)30-2)31-9-11-3-4-13(24)7-16(11)25/h3-7,19H,9,27H2,1-2H3,(H,28,29)

InChI-Schlüssel

NOQIRIAEPMZSIE-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)OC

Kanonische SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.